molecular formula C14H20F2NO5P B12551336 L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- CAS No. 160751-42-8

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-

Cat. No.: B12551336
CAS No.: 160751-42-8
M. Wt: 351.28 g/mol
InChI Key: SNSFIWGJZZYFDH-LBPRGKRZSA-N
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Description

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is a derivative of L-phenylalanine, an essential amino acid. This compound is notable for its unique chemical structure, which includes a diethoxyphosphinyl group and difluoromethyl group attached to the phenylalanine backbone. L-phenylalanine itself is a precursor for various important biomolecules, including neurotransmitters like dopamine and norepinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of phenylalanine ammonia-lyase (PAL) to catalyze the conversion of L-phenylalanine to trans-cinnamic acid, followed by further chemical modifications to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow biocatalysis, where immobilized enzymes are used to enhance the scalability and efficiency of the process. This method allows for the production of phenylalanine derivatives with high enantioselectivity and chemoselectivity .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- involves its conversion to various metabolites that play crucial roles in biological processes. For example, it can be converted to dopamine and norepinephrine, which are important neurotransmitters involved in mood regulation and cognitive function. The molecular targets and pathways involved include the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

160751-42-8

Molecular Formula

C14H20F2NO5P

Molecular Weight

351.28 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid

InChI

InChI=1S/C14H20F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,3-4,9,17H2,1-2H3,(H,18,19)/t12-/m0/s1

InChI Key

SNSFIWGJZZYFDH-LBPRGKRZSA-N

Isomeric SMILES

CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(F)F)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N)(F)F)OCC

Origin of Product

United States

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